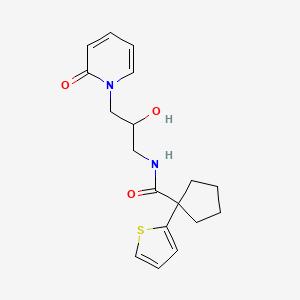
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a versatile subject for study.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, a multi-step process is often employed:
Formation of the intermediate: The synthesis begins with the preparation of a cyclopentanecarboxylic acid derivative.
Functional group addition: Through a series of reactions, such as esterification and amidation, the thiophene ring is introduced into the structure.
Incorporation of the pyridine moiety: A separate series of reactions leads to the formation of the hydroxy-pyridine group.
Final assembly: The final compound is achieved through coupling reactions, ensuring precise conditions to maintain the integrity of functional groups.
Industrial Production Methods
Industrial production of this compound requires scalable processes:
Bulk synthesis: Utilizing large-scale reactors and optimized reaction conditions, the intermediate compounds are synthesized efficiently.
Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques are employed to purify the final product.
Quality control: Analytical methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), are used to ensure the compound's purity and structural integrity.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: The hydroxyl group can be oxidized under specific conditions, leading to the formation of ketones or carboxylic acids.
Reduction: Reductive reactions may target the carbonyl group within the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide (CrO3) and potassium permanganate (KMnO4) are typical oxidizing agents.
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Catalysts: Palladium on carbon (Pd/C) is frequently employed for hydrogenation reactions.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile are often used as solvents.
Major Products Formed from These Reactions
Oxidation products: Carboxylic acids and ketones.
Reduction products: Alcohols and alkanes.
Substitution products: Various substituted thiophene and pyridine derivatives.
科学的研究の応用
Chemistry
Biology
In biological research, this compound is investigated for its potential to interact with specific enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities, attributed to its unique structure and reactivity.
Industry
In industrial applications, this compound may be used in the development of advanced materials, such as polymers and catalysts, due to its multifunctional properties.
作用機序
The mechanism by which N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves:
Molecular targets: Binding to specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways: Modulation of signaling pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
N-(2-hydroxyethyl)pyrrolidine-2-carboxamide
1-(thiophen-2-yl)cyclopentanecarboxylic acid
2-(2-oxopyridin-1(2H)-yl)acetic acid
Uniqueness
The uniqueness of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide lies in its combination of functional groups, which confer distinctive reactivity and biological activity, setting it apart from other compounds with similar cores but lacking its specific substituents.
特性
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-14(13-20-10-4-1-7-16(20)22)12-19-17(23)18(8-2-3-9-18)15-6-5-11-24-15/h1,4-7,10-11,14,21H,2-3,8-9,12-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULPIKMUMSLYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(CN3C=CC=CC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
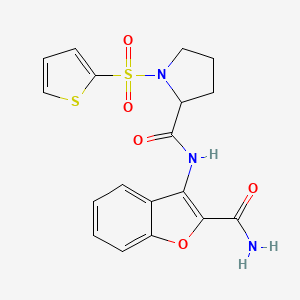
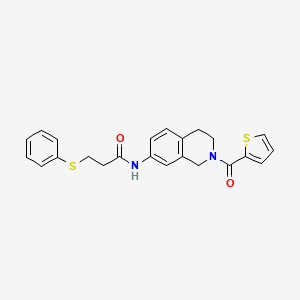
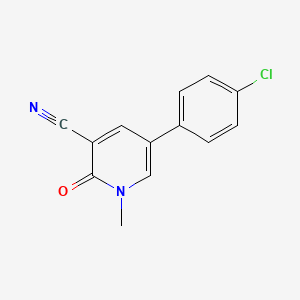
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2951797.png)
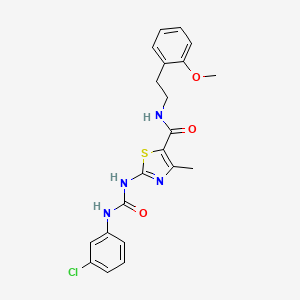
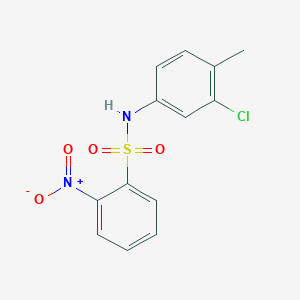
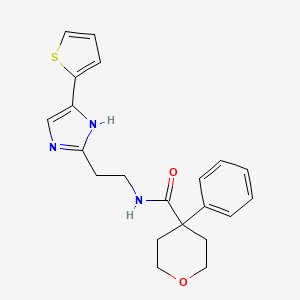
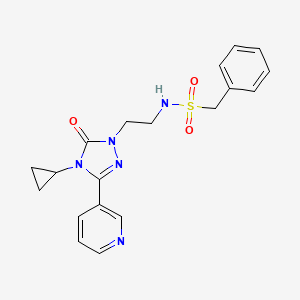

![1,6,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951807.png)
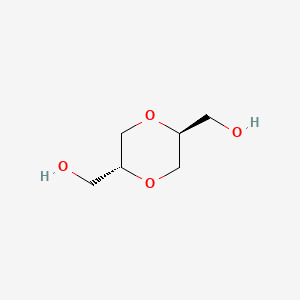
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one](/img/structure/B2951809.png)
![6-[2-(2-Ethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951810.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2951811.png)
